molecular formula C15H21N5O4S B2543289 1-methanesulfonyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]imidazolidin-2-one CAS No. 2319640-25-8

1-methanesulfonyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]imidazolidin-2-one

Cat. No.: B2543289
CAS No.: 2319640-25-8
M. Wt: 367.42
InChI Key: XTLJTAMXSPPBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methanesulfonyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane-8-carbonyl]imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an azabicyclo octane structure, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methanesulfonyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]imidazolidin-2-one typically involves multi-step organic synthesis. One common approach includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methanesulfonyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[32

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets. The pyrazole ring and the azabicyclo octane scaffold are known to interact with enzymes and receptors, modulating their activity. The imidazolidinone moiety may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 1-Methanesulfonyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]imidazolidin-2-one is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the azabicyclo octane scaffold, in particular, sets it apart from other similar compounds and contributes to its potential as a versatile research tool.

Properties

IUPAC Name

1-methylsulfonyl-3-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S/c1-25(23,24)19-8-7-17(14(19)21)15(22)20-11-3-4-12(20)10-13(9-11)18-6-2-5-16-18/h2,5-6,11-13H,3-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLJTAMXSPPBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.